molecular formula C15H14Cl2N2O2 B11953532 1-(3,4-Dichlorobenzyl)-3-(2-methoxyphenyl)urea

1-(3,4-Dichlorobenzyl)-3-(2-methoxyphenyl)urea

Cat. No.: B11953532
M. Wt: 325.2 g/mol
InChI Key: XDVAAWHAUIOBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorobenzyl)-3-(2-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of dichlorobenzyl and methoxyphenyl groups in the molecule suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorobenzyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 3,4-dichlorobenzylamine with 2-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Safety measures and environmental considerations are also crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions can produce various substituted urea compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)-3-(2-methoxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of dichlorobenzyl and methoxyphenyl groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorobenzyl)-3-phenylurea: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-(3,4-Dichlorobenzyl)-3-(4-methoxyphenyl)urea: Similar structure but with a different position of the methoxy group.

Uniqueness

1-(3,4-Dichlorobenzyl)-3-(2-methoxyphenyl)urea is unique due to the specific arrangement of its functional groups, which can influence its chemical properties and potential applications. The combination of dichlorobenzyl and methoxyphenyl groups may provide a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility.

Properties

Molecular Formula

C15H14Cl2N2O2

Molecular Weight

325.2 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C15H14Cl2N2O2/c1-21-14-5-3-2-4-13(14)19-15(20)18-9-10-6-7-11(16)12(17)8-10/h2-8H,9H2,1H3,(H2,18,19,20)

InChI Key

XDVAAWHAUIOBIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.